molecular formula C19H27N3O2 B605043 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine CAS No. 1527503-11-2

5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine

Cat. No. B605043
M. Wt: 329.444
InChI Key: BKCDJTRMYWSXMC-UHFFFAOYSA-N
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Patent
US09284272B2

Procedure details

A solution of 1-(5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)phenyl)cyclobutanecarbonitrile (0.063 g, 1.742 mmol), from Step 4, in acetic acid (10 mL), was treated with 10% Pd/C (0.56 g, 0.523 mmol). The mixture was stirred under an atmosphere of hydrogen at 80° C. for 5 hours. The catalyst was filtered off and washed with EtOH. The filtrate was concentrated and resulting crude product was purification by flash chromatography (silica gel, 15-25% 3N methanolic ammonia/dichloromethane) to afford 0.161 g (28%) of 5′-methoxy-6′-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3′-indol]-2′-amine 1H NMR (400 MHz, METHANOL-D4) δ 7.28 (s, 1H), 6.71 (s, 1H), 4.11 (t, J=5.7 Hz, 2H), 3.88 (s, 3H), 3.27-3.19 (m, 6H), 2.63 (t, J=9.9 Hz, 2H), 2.52-2.42 (m, 1H), 2.38 (dd, J=13.0, 10.4 Hz, 2H), 2.31-2.22 (m, 1H), 2.17 (dt, J=12.8, 6.2 Hz, 2H), 2.04 (t, J=6.8 Hz, 6H). MS (ESI) m/z 330 (M+H)+.
Name
1-(5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)phenyl)cyclobutanecarbonitrile
Quantity
0.063 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.56 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([O:18][CH2:19][CH2:20][CH2:21][N:22]2[CH2:26][CH2:25][CH2:24][CH2:23]2)=[CH:5][C:6]([N+:15]([O-])=O)=[C:7]([C:9]2([C:13]#[N:14])[CH2:12][CH2:11][CH2:10]2)[CH:8]=1>C(O)(=O)C.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][C:4]=1[O:18][CH2:19][CH2:20][CH2:21][N:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1)[N:15]=[C:13]([NH2:14])[C:9]12[CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
1-(5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)phenyl)cyclobutanecarbonitrile
Quantity
0.063 g
Type
reactant
Smiles
COC=1C(=CC(=C(C1)C1(CCC1)C#N)[N+](=O)[O-])OCCCN1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.56 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under an atmosphere of hydrogen at 80° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
resulting crude product
CUSTOM
Type
CUSTOM
Details
purification by flash chromatography (silica gel, 15-25% 3N methanolic ammonia/dichloromethane)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC=1C=C2C3(C(=NC2=CC1OCCCN1CCCC1)N)CCC3
Measurements
Type Value Analysis
AMOUNT: MASS 0.161 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.